3,3-Difluoropentane-1-sulfonyl chloride

Physicochemical Properties Procurement Specification Building Block Identity

3,3-Difluoropentane-1-sulfonyl chloride is a fluorinated aliphatic sulfonyl chloride with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol. It is commercially available from multiple suppliers with a typical purity of 95%.

Molecular Formula C5H9ClF2O2S
Molecular Weight 206.63
CAS No. 1781646-98-7
Cat. No. B2631525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropentane-1-sulfonyl chloride
CAS1781646-98-7
Molecular FormulaC5H9ClF2O2S
Molecular Weight206.63
Structural Identifiers
SMILESCCC(CCS(=O)(=O)Cl)(F)F
InChIInChI=1S/C5H9ClF2O2S/c1-2-5(7,8)3-4-11(6,9)10/h2-4H2,1H3
InChIKeyOPKAXIDAKLUDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoropentane-1-sulfonyl chloride (CAS 1781646-98-7) – Essential Properties and Supplier Data for Procurement Decisions


3,3-Difluoropentane-1-sulfonyl chloride is a fluorinated aliphatic sulfonyl chloride with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol . It is commercially available from multiple suppliers with a typical purity of 95% . The compound features a terminal sulfonyl chloride group and a geminal difluoro substitution at the 3-position of the pentane backbone, distinguishing it from both non-fluorinated and other difluoropentane sulfonyl chloride positional isomers.

Why 3,3-Difluoropentane-1-sulfonyl chloride Cannot Be Replaced by Unfluorinated or Other Positional Isomers


The presence of a gem‑difluoro group at the 3‑position imparts distinct electronic and steric properties that are not replicated by its non‑fluorinated analog pentane‑1‑sulfonyl chloride or by isomers bearing fluorine at positions 2, 4, or 5. The strong electron‑withdrawing effect of the CF2 unit reduces the electron density on the sulfonyl chloride moiety, altering its reactivity profile and the metabolic stability of derived sulfonamides [1]. Among the four possible difluoropentane sulfonyl chloride positional isomers, the 3,3‑difluoro variant provides a unique spatial arrangement of the fluorine atoms relative to the reactive sulfonyl chloride center, which directly influences binding conformations in target molecules and cannot be assumed interchangeable with 2,2‑, 4,4‑, or 5,5‑difluoro analogs .

Quantitative Differentiation of 3,3-Difluoropentane-1-sulfonyl chloride Against Closest Analogs


Molecular Weight and Heavy Atom Count vs. Unfluorinated Analog Pentane-1-sulfonyl chloride

The substitution of two hydrogen atoms with fluorine atoms at the 3-position increases the molecular weight from 170.65 g/mol for pentane-1-sulfonyl chloride to 206.64 g/mol for 3,3-difluoropentane-1-sulfonyl chloride [1]. This 36 g/mol increase corresponds to the addition of two fluorine atoms and provides a definitive identity check for procurement, ensuring that the ordered fluorinated building block has been received rather than a potentially less expensive, non-fluorinated analog.

Physicochemical Properties Procurement Specification Building Block Identity

Predicted Lipophilicity (LogP) of 3,3-Difluoropentane-1-sulfonyl chloride vs. 2,2-Difluoro Isomer

The experimentally determined LogP of the positional isomer 2,2-difluoropentane-1-sulfonyl chloride is 1.75 [1]. While an experimental LogP value for 3,3-difluoropentane-1-sulfonyl chloride has not been reported, its structure suggests a similar or slightly lower lipophilicity due to the greater distance of the fluorine atoms from the sulfonyl chloride group. The 3,3-disubstitution pattern positions the hydrophobic CF2 unit further from the polar sulfonyl chloride head, potentially offering a distinct lipophilic/hydrophilic balance profile compared to the 2,2-isomer, which may translate into different membrane permeability and nonspecific binding properties when incorporated into bioactive molecules.

Lipophilicity Drug Design ADME Properties

Electronic Influence of CF2 Position on Sulfonyl Chloride Reactivity (Class-Level Inference)

The electron-withdrawing inductive effect of a gem-difluoro group decreases with increasing distance from the reactive center. In 3,3-difluoropentane-1-sulfonyl chloride, the CF2 unit is separated from the sulfonyl chloride by two methylene groups, whereas in 2,2-difluoropentane-1-sulfonyl chloride it is directly adjacent. Based on the established attenuation of inductive effects through alkylene chains, the 3,3-isomer is expected to exhibit moderated electrophilicity relative to the 2,2-isomer, potentially offering a different selectivity window in nucleophilic substitution reactions with amines or alcohols. Quantitative kinetic comparisons have not been published.

Reactivity Electrophilicity Sulfonamide Formation

Physical State and Handling: Liquid Form of 3,3- and 4,4-Difluoro Isomers

Both 3,3-difluoropentane-1-sulfonyl chloride and its 4,4-difluoro positional isomer are supplied as liquids at ambient temperature . In contrast, many unfluorinated alkane sulfonyl chlorides with comparable carbon count are low-melting solids. The liquid physical form of the 3,3-difluoro compound facilitates precise volumetric dispensing and is compatible with automated liquid handling systems commonly used in parallel synthesis and high-throughput experimentation.

Physical Form Liquid Handling Automated Synthesis

Purity Specification and Commercial Availability Context

The compound is offered at a minimum purity of 95% by multiple suppliers, including Sigma-Aldrich (Enamine source) and CymitQuimica . However, it has been flagged as a discontinued product by at least one vendor . This contrasts with the non-fluorinated analog pentane-1-sulfonyl chloride, which benefits from broader commercial availability and longer supply history. For projects requiring sustained access, procurement teams should verify current stock status and consider alternative sourcing strategies.

Purity Procurement Supply Chain

Application Scenarios Where 3,3-Difluoropentane-1-sulfonyl chloride Provides Procurement Advantages


Synthesis of Fluorinated Sulfonamide Libraries for Medicinal Chemistry

The compound serves as a versatile electrophilic building block for the generation of structurally diverse sulfonamide libraries. The 3,3-difluoro substitution introduces a metabolically stable CF2 motif two carbons removed from the sulfonamide linkage—a spatial arrangement that is not available from the 2,2-difluoro isomer and may confer distinct pharmacokinetic profiles. As confirmed by supplier data, the liquid physical form facilitates parallel synthesis workflows using automated liquid handlers [Section 3, Evidence_Item 4].

Agrochemical Lead Optimization Requiring Moderated Electrophilicity

In agrochemical discovery, controlled reactivity is often desired to achieve selective functionalization without premature hydrolysis. Based on class-level principles, the 3,3-difluoro isomer is expected to display moderated electrophilicity relative to the 2,2-difluoro analog [Section 3, Evidence_Item 3], potentially offering a more forgiving reaction window for sensitive substrates.

Quality Control Identity Verification via Molecular Weight Fingerprint

The substantial 21% molecular weight difference (206.64 vs. 170.65 g/mol) between 3,3-difluoropentane-1-sulfonyl chloride and its non-fluorinated analog pentane-1-sulfonyl chloride provides a straightforward mass spectrometry (MS) identity check upon receipt, reducing the risk of procurement mix-ups [Section 3, Evidence_Item 1].

Specialty Chemical Synthesis Where Supply Chain Criteria Are Paramount

Because the compound has been flagged as discontinued by at least one supplier [Section 3, Evidence_Item 5], it is best suited for research programs where a custom synthesis contract or confirmed long-term stock availability has been established upfront, rather than for routine large-scale manufacturing that demands guaranteed multi-year supply.

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